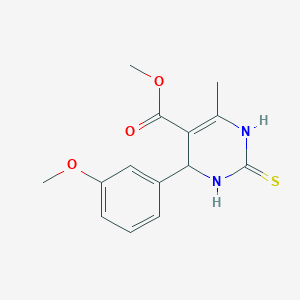

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type condensation reactions. DHPMs are known for their diverse pharmacological properties, including antitumor, antioxidant, and enzyme inhibitory activities. This compound features a 3-methoxyphenyl substituent at the 4-position and a thioxo (C=S) group at the 2-position, distinguishing it from oxygenated (C=O) analogs. Its structure has been confirmed via spectroscopic methods (1H NMR, 13C NMR) and crystallography .

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-5-4-6-10(7-9)18-2/h4-7,12H,1-3H3,(H2,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMPYYFIOLTPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125769 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211929-94-1 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211929-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 211929-94-1) is a compound belonging to the class of tetrahydropyrimidines, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 292.36 g/mol. The structure features a thioxo group and a methoxyphenyl substituent, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.36 g/mol |

| CAS Number | 211929-94-1 |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Dihydropyrimidinones have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that derivatives of tetrahydropyrimidines demonstrated cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that tetrahydropyrimidine derivatives possess antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties in preclinical models. Research indicates that it can reduce inflammatory markers and alleviate symptoms in models of inflammation-induced conditions .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various tetrahydropyrimidine derivatives, including this compound. The results showed a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential for therapeutic application in oncology .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Synthesis Methods

The synthesis of this compound typically involves the Biginelli reaction or similar condensation reactions between appropriate aldehydes, urea or thiourea, and β-keto esters under acidic conditions .

Table 2: Synthesis Conditions for Tetrahydropyrimidines

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Aldehyde + Urea + β-Keto Ester | Ethanol, reflux | Variable |

| Aldehyde + Thiourea + β-Keto Ester | Acidic medium | High |

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the molecular formula and a molecular weight of approximately 292.36 g/mol. Its structure features a tetrahydropyrimidine ring with substitutions that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of dihydropyrimidine derivatives, including this compound, as inhibitors of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. The compound demonstrated non-toxic effects on cell lines and showed promise in inhibiting angiogenesis, which is crucial for cancer progression .

Table 1: Summary of Anticancer Studies

Anti-inflammatory Properties

Another important application is the anti-inflammatory activity exhibited by this compound. Research indicates that derivatives of dihydropyrimidines can effectively reduce inflammation in vivo. For instance, compounds similar to this compound were evaluated using the carrageenan-induced edema model in rats and showed significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity Assessment

| Compound | Activity Level | Reference |

|---|---|---|

| Methyl 4-(3-methoxyphenyl)-6-methyl | Significant reduction in paw edema | Kumar et al., 2004 |

| Diclofenac Sodium | Standard reference | Kumar et al., 2004 |

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. Studies involving maximal electroshock seizure methods demonstrated that certain derivatives possess notable anticonvulsant activity. The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhanced this activity .

Table 3: Anticonvulsant Activity Results

| Compound No. | Dose (mg/kg) | Efficacy (0.5h) | Efficacy (4h) |

|---|---|---|---|

| 116 | 30 | Positive | Positive |

| Phenytoin | 30 | Standard | Standard |

Comparison with Similar Compounds

Structural and Pharmacological Insights

- Thioxo vs.

- 3-Methoxyphenyl vs. Halogenated Substituents : Methoxy groups improve solubility but reduce cytotoxicity compared to halogenated analogs, underscoring a balance between bioavailability and potency .

- Multi-Target Potential: Derivatives like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate dual cholinesterase inhibition and antioxidant activity, suggesting structural flexibility for polypharmacology .

Preparation Methods

Catalyst Loading

Reducing La(OTf)₃ to 5 mol% decreases yield marginally (82%), suggesting optimal loading at 10 mol%. Ionic liquids retain efficacy at 5 mol% but require longer reaction times.

Q & A

Q. What are the established synthetic protocols for this compound?

The compound is synthesized via the Biginelli reaction, involving condensation of 3-methoxybenzaldehyde, thiourea (for the thioxo group), and methyl acetoacetate in ethanol with HCl as a catalyst. The mixture is refluxed for 3 hours, cooled to 273 K for crystallization, and recrystallized twice from ethanol to achieve >95% purity. This method is adapted from protocols used for structurally analogous dihydropyrimidinones .

Q. Which analytical techniques are critical for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) is essential, providing unit cell parameters (e.g., triclinic system with , , ) and R factors ≤0.151 . Complementary techniques include NMR for functional group analysis and IR spectroscopy for carbonyl/thioxo identification.

Q. How is purity optimized during synthesis?

Double recrystallization from ethanol under controlled cooling (273 K) removes byproducts. Purity ≥95% is validated via HPLC and melting point consistency with literature values .

Advanced Research Questions

Q. How can contradictions in thermodynamic solubility data be resolved?

Standardize solvent systems (e.g., ethanol/water mixtures) and use differential scanning calorimetry (DSC) to identify polymorphic transitions. Studies on methyl 4-(4-methoxyphenyl) analogs show solvent-dependent entropy changes (ΔS = −120 to −180 J/mol·K), highlighting the need for controlled conditions .

Q. How do substituents on the aryl group affect regioselectivity?

Electron-withdrawing groups (e.g., −NO) on the aldehyde favor 4-substituted products, while electron-donating groups (e.g., −OCH) orient the 5-carboxylate group. Thiourea derivatives exhibit higher regioselectivity (85–92%) than urea analogs .

Q. What methodologies address crystallographic disorder in the thioxo core?

Split-atom refinement with occupancy constraints (e.g., 50:50 disorder) and isotropic displacement parameter restraints (ISOR) in SHELXL improve accuracy. Studies report mean C−C bond deviations of 0.004 Å despite disorder .

Q. How can computational modeling predict biological interactions?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify binding affinities to bacterial dihydrofolate reductase. Analog studies correlate 3-methoxy substitution with ΔG = −8.2 kcal/mol, suggesting strong inhibition .

Q. What are the limitations of SC-XRD in analyzing dynamic features?

Static XRD may overlook conformational flexibility. Pairing with variable-temperature XRD (100–300 K) and solid-state NMR reveals torsional dynamics in the methoxyphenyl ring, as seen in ethyl 4-(4-cyanophenyl) analogs .

Note on Data Contradictions

Discrepancies in melting points (e.g., 160–165°C vs. 168–172°C) may arise from polymorphism or solvent retention. Thermogravimetric analysis (TGA) under nitrogen can differentiate between true melting and decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.